Manganese succinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
637-82-1 |
|---|---|
Molecular Formula |
C4H4MnO4 |
Molecular Weight |
171.01 g/mol |
IUPAC Name |
butanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
DVLNSVDZZINLGN-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Butane: This involves the oxidation of n-butane or maleic anhydride with oxygen or air. Catalysts such as vanadium pentoxide or cobalt-manganese oxides are used.
Industrial Production Methods
Catalytic Hydrogenation: Before the development of fermentation processes, butanedioic acid was manufactured by the catalytic hydrogenation of maleic anhydride, a fossil-based chemical.
Fermentation-Based Production: This method uses renewable feedstocks and microbial strains to produce butanedioic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanedioic acid can undergo oxidation reactions to form various oxidation products.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can undergo dehydration reactions to form cyclic anhydrides, such as succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Catalysts like vanadium pentoxide or cobalt-manganese oxides are used.
Esterification: Alcohols like methanol, ethanol, and 2-propanol are used along with acid catalysts.
Dehydration: Heat and dehydrating agents are used to form anhydrides.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Esterification: Esters such as dimethyl succinate, diethyl succinate, and diisopropyl succinate.
Dehydration: Succinic anhydride.
Scientific Research Applications
Biochemical Applications
Mitochondrial Function and Reactive Oxygen Species Production
Manganese ions, particularly in the form of manganese succinate, have been shown to influence mitochondrial function significantly. Research indicates that manganese enhances hydrogen peroxide (H2O2) production from mitochondrial complex II when succinate is present as a substrate. This process is crucial as it relates to oxidative stress and neurotoxicity associated with manganese exposure. Specifically, this compound stimulates H2O2 production through various mechanisms, including the induction of mitochondrial permeability transition and enhancing superoxide dismutation rates .
Table 1: this compound's Role in Mitochondrial Function
| Parameter | Effect of this compound |
|---|---|
| H2O2 Production | Increases via complex II stimulation |
| Mitochondrial Permeability | Induces permeability transition |
| Superoxide Dismutation Rate | Accelerated by manganese ions |
Pharmacological Applications
Therapeutic Potential
This compound has been studied for its low toxicity profile, making it a candidate for various therapeutic applications. A study determined the average lethal dose of a this compound solution in white mice, concluding that it is a low-toxicity preparation suitable for pharmacological applications . This finding opens avenues for its use in drug formulations, particularly in areas requiring antioxidant properties.
Case Study: Neurotoxicity and Antioxidant Mechanisms
Research has highlighted the role of this compound in neurotoxic conditions. For instance, excessive exposure to manganese can lead to movement disorders resembling Parkinson's disease due to oxidative damage. Understanding the mechanisms by which this compound influences neurotoxicity provides insights into potential therapeutic strategies for managing such conditions .
Environmental Applications
Plant Growth and Stress Responses
Manganese is an essential micronutrient for plants, playing a vital role in photosynthesis and respiration. Studies have shown that this compound can affect plant growth under stress conditions, such as excess manganese exposure. It influences antioxidant performance mechanisms and organic acid exudation in plants, which are critical for mitigating oxidative stress .
Table 2: Effects of this compound on Plant Growth
| Condition | Observed Effect |
|---|---|
| Excess Manganese | Reduced biomass increase |
| Antioxidant Activity | Varied responses across different barley cultivars |
| Organic Acid Exudation | Increased under high manganese concentrations |
Industrial Applications
Synthesis of Magnetic Materials
This compound has also been explored in the synthesis of magnetic materials such as manganese-zinc ferrite nanoparticles. These nanoparticles have potential applications in biomedical fields, including magnetic resonance imaging (MRI) and hyperthermia treatment for cancer . The incorporation of manganese ions enhances the magnetic properties while maintaining biocompatibility.
Mechanism of Action
Butanedioic acid is an essential component of the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2. It has also been shown to stimulate neural system recovery and bolster the immune system . The molecular targets include succinate-semialdehyde dehydrogenase and succinate receptor 1 .
Comparison with Similar Compounds
Comparison with Similar Manganese Compounds
Chemical and Physical Properties
The table below compares manganese succinate with other manganese carboxylates and sulfates:
| Compound | Chemical Formula | Solubility (Water) | Key Applications |
|---|---|---|---|
| This compound | C₄H₄MnO₄ | Moderate | Agriculture, supplements |
| Manganese Sulfate | MnSO₄ | High | Fertilizers, industrial catalysts |
| Manganese Gluconate | Mn(C₆H₁₁O₇)₂ | High | Dietary supplements, pharmaceuticals |
| Manganese Citrate | Mn₃(C₆H₅O₇)₂ | Moderate | Food additives, chelation therapies |
| Manganese Fumarate | MnC₄H₂O₄ | Low | Animal feed, slow-release formulations |
Key Observations :
- Solubility : Manganese sulfate and gluconate exhibit higher water solubility, making them preferable for rapid nutrient delivery. This compound and citrate have moderate solubility, suitable for sustained-release applications .
- Ligand Effects : Succinate, a dicarboxylate, can participate in mitochondrial metabolism (e.g., via succinate dehydrogenase), unlike gluconate or sulfate ligands. This may influence ROS dynamics in cells .
Mitochondrial Interactions
- This compound : Provides succinate, a substrate for mitochondrial complex II. During ischemia-reperfusion injury, succinate accumulation drives ROS production via reverse electron transport (RET) at complex I . Malonate, a succinate dehydrogenase inhibitor, reverses this effect, highlighting the dual role of succinate as both a metabolic intermediate and ROS contributor .
- However, manganese oxide nanoparticles (MnO₂-NPs) derived from sulfate can induce mitochondrial toxicity by disrupting complex I and II activities .
Plant Studies
- In pea plants, this compound increased root Mn uptake but reduced translocation to leaves, unlike manganese sulfate, which caused systemic toxicity . This suggests ligand-specific modulation of metal distribution.
Antioxidant vs. Pro-Oxidant Roles
Research Findings and Controversies
- ROS Dynamics: Succinate's role in RET-mediated ROS production is well-documented .
- Toxicity: While manganese sulfate nanoparticles show significant mitochondrial toxicity, organic salts like succinate exhibit lower acute toxicity but may indirectly affect redox balance .
- Therapeutic Potential: Inhibition of succinate oxidation (e.g., with malonate) is cardioprotective during reperfusion, suggesting that modulating manganese-succinate interactions could mitigate ROS damage .
Biological Activity
Manganese succinate is a manganese salt of succinic acid, often studied for its biological activity and potential health benefits. Manganese is an essential trace element that plays a critical role in various physiological processes, including antioxidant defense, metabolism, and bone formation. However, excessive manganese exposure can lead to neurotoxicity and other health issues. This article explores the biological activity of this compound, focusing on its effects on cellular metabolism, neuroprotection, and potential therapeutic applications.
This compound exerts its biological effects through several mechanisms:
- Antioxidant Activity : Manganese is a cofactor for superoxide dismutase (MnSOD), an enzyme that helps neutralize harmful free radicals. This action is crucial in protecting cells from oxidative stress and reducing lipid peroxidation, which can lead to cellular damage .
- Metabolic Regulation : Studies have shown that manganese supplementation can improve mitochondrial function and insulin secretion in pancreatic islets, enhancing glucose tolerance under dietary stress conditions. Manganese-treated mice exhibited significant improvements in fasting glucose levels and insulin secretion compared to control groups .
- Neuroprotective Effects : Research indicates that this compound may help protect against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative damage in neuronal cells. For instance, manganese's role in dopamine metabolism suggests it may mitigate dopaminergic neuron degeneration .
Case Study 1: Manganese Supplementation and Insulin Secretion
In a study involving C57BL/6J mice fed a high-fat diet, those supplemented with manganese showed a 24% decrease in fasting glucose levels and a 41% reduction in the area under the glucose curve. The isolated islets from these mice demonstrated improved insulin secretion and decreased lipid peroxidation, indicating enhanced mitochondrial function .
Case Study 2: Neurotoxicity Mechanisms
A study utilizing C. elegans revealed that manganese exposure led to dose-dependent degeneration of dopaminergic neurons. The presence of the dopamine reuptake transporter was crucial for this toxicity, highlighting the importance of dopamine synthesis in manganese-induced neurotoxicity .
Table 1: Summary of Key Research Findings on this compound
Toxicity and Safety Considerations
While manganese is essential for health, excessive intake can lead to toxicity characterized by symptoms resembling Parkinson's disease, including movement disorders and cognitive impairments . Studies have established that this compound has low toxicity levels when administered appropriately; however, careful consideration of dosage is necessary to avoid adverse effects .
Table 2: Toxicity Levels of this compound
| Administration Route | Lethal Dose (LD50) | Toxicity Classification |
|---|---|---|
| Intraperitoneal | Low (0.01% solution) | Low-toxicity preparation |
Q & A
How can researchers design experiments to optimize the synthesis parameters of manganese succinate for catalytic applications?
Methodological Answer:
To optimize synthesis parameters (e.g., precursor ratios, pH, temperature), employ Design of Experiments (DoE) frameworks such as full factorial or response surface methodology. For example:
- Independent Variables : Manganese salt concentration, succinic acid molar ratio, reaction temperature.
- Dependent Variables : Yield, particle size, catalytic activity.
Use ANOVA to identify statistically significant factors . Taguchi methods can minimize experimental runs while maximizing data reliability . Post-synthesis, validate purity via XRD and FTIR, and correlate structural properties with catalytic performance using kinetic studies (e.g., turnover frequency calculations) .
What advanced characterization techniques are critical for resolving structural ambiguities in this compound complexes?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Resolve local coordination environment of Mn ions (e.g., oxidation state, ligand bonding).
- Solid-State NMR : Identify proton environments in succinate ligands, particularly for polymorphic forms.
- Thermogravimetric Analysis (TGA) : Quantify thermal stability and hydration states, which influence catalytic activity .
Cross-validate data with computational methods (DFT) to model electronic structures and predict reactivity . Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .
How should researchers address contradictions in reported catalytic activities of this compound across studies?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., pH, solvent systems, substrate concentrations) from conflicting studies .
- Controlled Replication : Reproduce prior experiments while isolating variables (e.g., trace impurities in precursors) .
- Surface Sensitivity Analysis : Use XPS or SEM-EDS to detect surface composition variations that may alter active sites .
Publish negative results and methodological details to enhance transparency .
What strategies are effective for studying the mechanistic role of this compound in redox reactions?
Methodological Answer:
- In Situ Spectroscopy : Monitor reaction intermediates via Raman or UV-Vis spectroscopy under operando conditions .
- Isotopic Labeling : Track oxygen or carbon pathways using ¹⁸O or ¹³C-labeled succinate to elucidate electron transfer mechanisms .
- Electrochemical Profiling : Conduct cyclic voltammetry to identify redox potentials and correlate with catalytic cycles .
Compare kinetic data (e.g., rate constants) with computational models to validate proposed mechanisms .
How can researchers integrate this compound into interdisciplinary studies (e.g., bioinorganic chemistry or materials science)?
Methodological Answer:
- Biocompatibility Testing : Assess toxicity and biodegradability for biomedical applications using cell viability assays (e.g., MTT) and degradation studies in simulated physiological conditions .
- Hybrid Material Design : Incorporate this compound into MOFs or nanocomposites. Characterize hybrid structures via BET (surface area) and TEM (morphology) .
- Cross-Disciplinary Collaboration : Partner with computational chemists to predict novel applications (e.g., CO₂ capture) or with biologists to evaluate enzyme-mimetic behavior .
What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Dose-Response Modeling : Fit data to Hill or logistic models using nonlinear regression (e.g., GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare toxicity across concentrations; control for multiple comparisons via Tukey’s HSD .
- Principal Component Analysis (PCA) : Identify latent variables (e.g., oxidative stress markers) influencing toxicity .
Report confidence intervals and effect sizes to quantify uncertainty .
How should researchers design long-term stability studies for this compound-based catalysts?
Methodological Answer:
- Accelerated Aging Tests : Expose catalysts to elevated temperatures/humidity and measure activity decay over time. Use Arrhenius models to extrapolate shelf life .
- Leaching Analysis : Quantify Mn ion release via ICP-MS after repeated catalytic cycles .
- Surface Characterization : Compare pre- and post-stability SEM/TEM images to detect structural degradation .
Document environmental conditions rigorously to ensure reproducibility .
Tables for Reference
Table 1: Example DoE Layout for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Mn²⁺ Conc. (M) | 0.1 | 0.2 | 0.3 |
| Succinate Ratio | 1:1 | 1:1.5 | 1:2 |
| Temperature (°C) | 60 | 80 | 100 |
Table 2: Key Characterization Techniques and Applications
| Technique | Application | Critical Parameters |
|---|---|---|
| XRD | Crystallinity, phase purity | 2θ range: 5–80°, step size: 0.02° |
| XPS | Surface oxidation state | Pass energy: 20 eV, dwell time: 50 ms |
| BET | Surface area, pore size distribution | N₂ adsorption at 77 K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
